BVdUMP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN2O8P/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(22-9)5-21-23(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWCVKAHHUJPQO-PIXDULNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80860-82-8, 83378-41-0 | |
| Record name | Brivudine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080860828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Bromovinyl)-2'-deoxyuridylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083378410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brivudine monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04438 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BRIVUDINE MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7N0Y11U8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Interactions and Mechanism of Action
Role in the Inhibition of Viral DNA Replication
The active metabolite, brivudine (B1684500) triphosphate, acts as a competitive inhibitor of the viral DNA polymerase. patsnap.comnih.gov Due to its structural similarity to the natural nucleoside deoxythymidine triphosphate (dTTP), BVDU-TP is mistakenly incorporated into the growing viral DNA chain by the viral DNA polymerase. patsnap.comwalshmedicalmedia.com Once incorporated, the presence of the bromovinyl group on the pyrimidine (B1678525) base prevents further elongation of the DNA strand, leading to premature chain termination and the inhibition of viral replication. patsnap.comwalshmedicalmedia.com This targeted disruption of viral DNA synthesis is the primary mechanism by which brivudine exerts its antiviral activity. nih.gov
Enzymatic Interactions and Substrate Specificity of Brivudine Monophosphate
Interaction of Brivudine (B1684500) Triphosphate with Viral DNA Polymerases
The primary mechanism of brivudine's antiviral activity lies in the ability of its triphosphate form to interfere with the function of viral DNA polymerases. This interference occurs through two principal mechanisms: competitive inhibition and incorporation into the viral genome as an alternative substrate.
Competitive Inhibition Mechanisms of Viral DNA Polymerase
Brivudine triphosphate (BVDU-TP) acts as a competitive inhibitor of viral DNA polymerase, vying with the natural substrate, deoxythymidine triphosphate (dTTP), for the enzyme's active site. patsnap.comnih.govnih.govnih.govmedchemexpress.comglpbio.com This competitive action effectively reduces the rate of viral DNA synthesis. patsnap.com The inhibitory potency of BVDU-TP is significantly greater against viral DNA polymerases, such as those from Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV), compared to cellular DNA polymerases α and β. nih.gov
Studies have demonstrated the kinetic parameters of this inhibition. For instance, the Ki value (inhibition constant) of BVDU-TP for HSV-1 DNA polymerase was determined to be 0.25 µM, while the Km value (Michaelis constant) for the natural substrate dTTP was 0.66 µM. nih.gov This indicates a high affinity of the viral enzyme for the inhibitor. Similarly, for VZV DNA polymerase, the Ki for BVDUTP was 0.55 µM, with a Km for dTTP of 1.43 µM, again highlighting the competitive nature of the inhibition. nih.gov This selective inhibition of the viral enzyme is a key factor in the drug's therapeutic window, minimizing its effects on the host cell's DNA replication machinery. patsnap.comnih.gov
Table 1: Comparative Inhibition of DNA Polymerases by Brivudine Triphosphate (BVDU-TP)
| Enzyme | Virus/Organism | Ki for BVDU-TP (µM) | Km for dTTP (µM) |
|---|---|---|---|
| DNA Polymerase | Herpes Simplex Virus type 1 (HSV-1) | 0.25 nih.gov | 0.66 nih.gov |
| DNA Polymerase | Varicella-Zoster Virus (VZV) | 0.55 nih.gov | 1.43 nih.gov |
| DNA Polymerase α | Human | - | - |
| DNA Polymerase β | Human | - | - |
Data not always available for all parameters.
Incorporation into Viral DNA as an Alternative Substrate
In addition to competitive inhibition, brivudine triphosphate serves as an alternative substrate for viral DNA polymerase. patsnap.commedchemexpress.comglpbio.comwikipedia.orgpatsnap.comontosight.ai The viral enzyme mistakenly incorporates BVDU-TP into the growing viral DNA chain. patsnap.comwikipedia.orgpatsnap.comontosight.ai This incorporation is a critical step in its mechanism of action. Once integrated, brivudine acts as a chain terminator, preventing further elongation of the DNA strand. patsnap.compatsnap.com This premature termination of the viral DNA chain effectively halts the replication of the viral genome. patsnap.compatsnap.com The incorporation of brivudine can also lead to strand breakage in the viral DNA, further disrupting the replication process. nih.govmedchemexpress.comglpbio.com
The specificity of brivudine for viral DNA polymerase over human DNA polymerase minimizes its incorporation into the host's DNA, contributing to its favorable safety profile. patsnap.compatsnap.com This selective process ensures that the antiviral effect is concentrated within the infected cells, where viral replication is actively occurring. patsnap.com
Impact on Viral DNA Synthesis and Replication
The dual actions of competitive inhibition and incorporation as a fraudulent substrate culminate in a potent blockade of viral DNA synthesis and replication. medchemexpress.comglpbio.com By both slowing down the polymerase activity and causing premature chain termination, brivudine triphosphate effectively shuts down the production of new viral genomes. patsnap.compatsnap.com This leads to a significant reduction in the viral load within infected tissues. patsnap.com The inhibition of viral DNA biosynthesis is the ultimate outcome of brivudine's interaction with viral DNA polymerase. researchgate.net
Brivudine Monophosphate as an Inhibitor of Thymidylate Synthase
Beyond its interaction with DNA polymerase, phosphorylated forms of brivudine also exhibit inhibitory activity against thymidylate synthase (TS), an enzyme crucial for the de novo synthesis of dTMP.
Inhibition of Viral Thymidylate Synthase (TSVZV) by Phosphorylated Brivudine
Varicella-zoster virus encodes its own functional thymidylate synthase (TSVZV). plos.org Studies have shown that phosphorylated brivudine can bind to and inhibit TSVZV. plos.org Differential scanning fluorimetry has confirmed the interaction between in vitro phosphorylated brivudine (referred to as BVDUP) and TSVZV. plos.org
Structural analysis of the TSVZV-BVDUP complex reveals that BVDUP binds to the active site in a manner that induces a closed, inhibited conformation. plos.org The 5-bromovinyl group on the brivudine molecule is thought to sterically hinder the transfer of a methylene (B1212753) group from the cofactor, which is a necessary step for the synthesis of dTMP. plos.org This competitive binding at the active site suggests that TSVZV is a veritable target for brivudine's antiviral action within the cell. plos.org
Inhibition of Human Thymidylate Synthase (TSHS) by Brivudine Monophosphate
Brivudine monophosphate (BVdUMP) can also interact with human thymidylate synthase (TSHS). cancer.gov In this context, this compound acts as a competitive substrate for TSHS, vying with the natural substrate, deoxyuridine monophosphate (dUMP). cancer.gov Unlike traditional TS inhibitors that irreversibly block the enzyme, brivudine is a reversible substrate. cancer.gov This means that TSHS can process this compound, leading to the formation of cytotoxic metabolites. cancer.gov This interaction is particularly relevant in the context of certain cancer therapies where tumor cells overexpress TS. cancer.gov
The inhibition of TSHS by phosphorylated brivudine has been demonstrated in vitro. plos.org This cross-reactivity highlights a secondary mechanism through which brivudine can exert cellular effects, although its primary antiviral specificity is driven by the preferential activation by viral thymidine (B127349) kinase.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Brivudine | BVDU |
| Brivudine Monophosphate | BVDU-MP, this compound |
| Brivudine Diphosphate (B83284) | BVDU-DP |
| Brivudine Triphosphate | BVDU-TP |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine | BVDU |
| Bromovinyluracil | BVU |
| Deoxythymidine Triphosphate | dTTP |
| Deoxyuridine Monophosphate | dUMP |
| Deoxythymidine Monophosphate | dTMP |
| 5-Fluorouracil (B62378) | 5-FU |
| Acyclovir (B1169) | |
| Penciclovir | |
| Valaciclovir | |
| Famciclovir | |
| Idoxuridine | |
| Sorivudine | |
| Capecitabine | |
| Tegafur | |
| Flucytosine | |
| Raltitrexed (B1684501) | |
| Pemetrexed | |
| Irinotecan | |
| Tenofovir | |
| Ganciclovir | GCV |
| Cidofovir | CDV |
| Foscarnet (B613817) | FOS |
| Adefovir |
Effects on De Novo Purine (B94841) and Thymidylate Synthesis Pathways
Brivudine monophosphate (BVDU-MP), the initial phosphorylated form of the antiviral agent brivudine, exerts inhibitory effects on key enzymes within nucleotide synthesis pathways, particularly the thymidylate synthesis pathway. Research indicates that brivudine can disrupt both de novo purine and thymidylate synthesis, especially under conditions of low folate. biorxiv.org
The primary target within the thymidylate synthesis pathway is thymidylate synthase (TS). This enzyme is crucial as it catalyzes the sole de novo production of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). plos.org BVDU-MP has been demonstrated to inhibit the catalytic activities of both Varicella Zoster Virus (VZV) thymidylate synthase (TSVZV) and the human homolog (TSHS) in vitro. plos.org Structural and biophysical studies, including differential scanning fluorimetry (DSF), have confirmed the binding of phosphorylated brivudine to TSVZV. plos.org The binding of BVDU-MP is competitive with the natural substrate, dUMP, at the enzyme's active site. plos.org Structural analysis of the TSVZV-BVDU-MP complex reveals that the 5-bromovinyl group on the molecule likely obstructs the transfer of a methylene group from the cofactor, thereby preventing the formation of dTMP and inhibiting DNA replication. plos.org
The interaction of BVDU-MP with thymidylate synthase can be further stabilized in the presence of a cofactor analog like raltitrexed, which has been shown to increase the melting temperature (Tm) of the enzyme complex, indicating a more stable structure. plos.org This suggests a sequential binding mode where the presence of the nucleotide (like BVDU-MP) is required for the cofactor analog to bind effectively. plos.org
Table 1: Inhibitory Interaction of Brivudine Monophosphate (BVDU-MP) with Thymidylate Synthase (TS)
| Enzyme Target | Mechanism of Action | Effect | Supporting Evidence |
|---|---|---|---|
| Thymidylate Synthase (VZV and Human) | Competitive binding to the dUMP substrate site. plos.org | Inhibition of dTMP synthesis. plos.org | Dose-responsive increase in enzyme thermal stability (Tm) in DSF assays. plos.org |
| Thymidylate Synthase (VZV) | The 5-bromovinyl substituent prevents methylene group transfer from the cofactor. plos.org | Prevents the formation of dTMP. plos.org | X-ray crystallography of the TSVZV-BVDU-MP complex. plos.org |
| Folate-dependent nucleotide synthesis | Inhibition of cellular targets within folate metabolism. biorxiv.org | Disruption of de novo purine and thymidylate synthesis pathways. biorxiv.org | Observed conditional sensitivity in low-folate cellular models. biorxiv.org |
Enzymatic Degradation and Metabolic Fate of Brivudine
The metabolic pathway of brivudine in humans is characterized by rapid and extensive first-pass metabolism following oral administration. newdrugapprovals.org This process primarily involves the enzymatic cleavage of the brivudine molecule, leading to the formation of its main metabolite, which is devoid of antiviral activity. newdrugapprovals.orgwikipedia.org
Formation of Bromovinyluracil (BVU) via Thymidine Phosphorylase
The principal catabolic step for brivudine is its conversion to the free base, (E)-5-(2-bromovinyl)uracil (BVU). researchgate.netmdpi.com This reaction is catalyzed by the enzyme thymidine phosphorylase. newdrugapprovals.orgwikipedia.orgresearchgate.net This enzyme cleaves the glycosidic bond, splitting off the deoxyribose sugar component from the brivudine molecule. newdrugapprovals.orgwikipedia.org This process occurs rapidly, particularly during the first pass through the liver, and is highly efficient, transforming a significant portion of the administered brivudine into BVU. newdrugapprovals.orgmdpi.com BVU is the primary and often the only metabolite of brivudine detectable in blood plasma. newdrugapprovals.orgwikipedia.org
Bromovinyluracil (BVU)-Mediated Irreversible Inhibition of Dihydropyrimidine (B8664642) Dehydrogenase (DPD)
The metabolite bromovinyluracil (BVU) is a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD). newdrugapprovals.orgwikipedia.orgresearchgate.net DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the anticancer drug 5-fluorouracil (5-FU). nih.govbiorxiv.orgtandfonline.com The inhibition of DPD by BVU is not transient; it is an irreversible, mechanism-based process often described as suicidal inactivation. newdrugapprovals.orgnih.gov This occurs when a reduced form of BVU, generated in the presence of the cofactor NADPH, binds covalently to the enzyme. nih.gov
This irreversible inhibition leads to a profound and prolonged suppression of DPD activity. nih.gov Studies have shown that after a standard course of brivudine therapy, DPD function can be completely suppressed and may remain compromised for up to 18 days or more. newdrugapprovals.orgnih.gov The recovery of DPD activity is temporally associated with the elimination of BVU from circulation. nih.gov This potent and long-lasting interaction is the basis for the severe and potentially lethal drug-drug interaction between brivudine and 5-fluorouracil or its prodrugs. newdrugapprovals.orgwikipedia.orgacs.org
Table 2: Time Course of Dihydropyrimidine Dehydrogenase (DPD) Activity Recovery Post-Sorivudine/Brivudine Administration
Note: Data derived from studies on sorivudine, a closely related drug that also produces the metabolite BVU, which is responsible for DPD inhibition. newdrugapprovals.orgnih.gov
| Time Point | Event | Observation |
|---|---|---|
| During Therapy | DPD Activity | Completely or markedly suppressed in nearly all subjects. nih.gov |
| Within 7 Days Post-Therapy | BVU Elimination | BVU is eliminated from circulation. nih.gov |
| Within 14 Days Post-Therapy | DPD Activity Recovery | Recovery to baseline levels in most subjects. nih.gov |
| Within 19 Days Post-Therapy | DPD Activity Recovery | Recovery to baseline levels in all subjects. nih.gov |
| Up to 18 Days Post-Therapy | DPD Function | DPD function can remain compromised. newdrugapprovals.org |
Cellular and Viral Targets of Brivudine Monophosphate and Its Metabolites
Viral DNA Polymerase as a Primary Molecular Target of Brivudine (B1684500) Triphosphate
Brivudine, a nucleoside analogue of thymidine (B127349), exerts its primary antiviral effect through its triphosphate form, brivudine 5'-triphosphate (BVDU-TP). wikipedia.orgpatsnap.com Following administration, brivudine undergoes a series of phosphorylation steps. This process is initiated by viral thymidine kinase (TK), which converts brivudine into brivudine monophosphate (BVDU-MP). researchgate.net Subsequent phosphorylations, ultimately forming BVDU-TP, are also catalyzed by viral TK and cellular kinases. wikipedia.orgmdpi.com
The active metabolite, BVDU-TP, acts as a potent inhibitor of viral DNA polymerase. wikipedia.orgpatsnap.com It competitively inhibits the viral enzyme, interfering with the incorporation of the natural substrate, deoxythymidine triphosphate (dTTP), into the elongating viral DNA chain. mdpi.comontosight.ai Furthermore, BVDU-TP can be incorporated into the viral DNA itself. wikipedia.orgpatsnap.com This incorporation leads to the termination of the DNA chain, as BVDU-TP lacks the necessary chemical group for further elongation, effectively halting viral replication. patsnap.compatsnap.com This dual action of competitive inhibition and chain termination makes viral DNA polymerase a primary target of brivudine's active metabolite. patsnap.comtargetmol.com
Viral and Cellular Thymidylate Synthase as Secondary Molecular Targets of Brivudine Monophosphate
While the triphosphate form targets viral DNA polymerase, brivudine monophosphate (BVDU-MP) has been shown to inhibit another crucial enzyme in nucleotide metabolism: thymidylate synthase (TS). researchgate.netplos.org TS is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), a critical step in providing the building blocks for DNA synthesis. plos.org
Research has demonstrated that BVDU-MP can inhibit both viral and human thymidylate synthase. researchgate.netplos.org Structural studies of Varicella Zoster Virus (VZV) TS in complex with BVDU-MP have revealed that the inhibitor binds to the active site, similar to the natural substrate dUMP. plos.orgpdbj.org However, the 5-bromovinyl substituent on BVDU-MP is thought to prevent the necessary conformational changes and the transfer of a methylene (B1212753) group from the cofactor, thus inhibiting the production of dTMP. plos.orgpdbj.org This inhibition of TS represents a secondary mechanism of action for brivudine, further disrupting the viral replication cycle by depleting the pool of essential nucleotides. biorxiv.org
Mechanisms of Selectivity in Virally Infected Cells
The selective action of brivudine against virally infected cells is a key feature of its therapeutic profile and is primarily attributed to the role of viral thymidine kinase (TK). patsnap.comportico.org
Key factors contributing to this selectivity include:
Preferential Phosphorylation: Brivudine is a poor substrate for human cellular thymidine kinases. wikipedia.org In contrast, it is efficiently phosphorylated to its monophosphate form (BVDU-MP) by viral TK, particularly from herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). researchgate.netmdpi.com This initial phosphorylation is the rate-limiting step in its activation.
Enzymatic Trapping: Once phosphorylated, the negatively charged BVDU-MP is trapped within the infected cell, leading to an accumulation of the active metabolites. portico.org In uninfected cells, which lack the specific viral TK, brivudine is not efficiently phosphorylated and therefore does not accumulate to high concentrations. portico.org
Higher Affinity for Viral Enzymes: Brivudine triphosphate (BVDU-TP) exhibits a significantly higher affinity for viral DNA polymerase compared to cellular DNA polymerases. portico.org This results in a more potent inhibition of viral DNA replication with minimal impact on the host cell's DNA synthesis. patsnap.comportico.org
This multi-tiered selectivity ensures that the cytotoxic effects of brivudine's metabolites are largely confined to cells that are actively replicating the virus.
Elucidation of Conditional Cellular Phenotypes Induced by Brivudine Monophosphate
Recent research has shed light on conditional cellular phenotypes induced by brivudine monophosphate, particularly in the context of cancer cell biology. Studies have revealed that brivudine's cytotoxicity can be influenced by the metabolic environment, specifically the availability of folate. biorxiv.orgnih.gov
In low folate conditions, brivudine has been shown to selectively impair the growth of cancer cells. nih.govresearchgate.net This conditional sensitivity is attributed to a dual-targeting mechanism where BVDU-MP inhibits two key enzymes in one-carbon metabolism, which is heavily reliant on folate. nih.gov This finding suggests that the anticancer activity of brivudine is conditional and dependent on the specific metabolic state of the cell. biorxiv.org
Furthermore, the expression of human mitochondrial thymidine kinase 2 (TK2) has been identified as an intrinsic determinant of brivudine sensitivity. researchgate.net Cells with higher TK2 expression are more susceptible to the effects of brivudine, highlighting the role of this cellular enzyme in the activation of the drug, albeit to a lesser extent than viral TK. researchgate.net These findings demonstrate that the cellular response to brivudine monophosphate is not uniform and can be dictated by specific metabolic conditions and the expression levels of certain cellular enzymes.
Mutations in Viral Thymidine Kinase Affecting Brivudine Phosphorylation
The primary mechanism of resistance to brivudine involves mutations in the viral gene encoding thymidine kinase (TK). mdpi.com The viral TK is essential for the initial and most critical step in activating brivudine: its phosphorylation to brivudine monophosphate. mdpi.comnih.gov Unlike cellular TK, viral TK has a broad substrate specificity, allowing it to phosphorylate nucleoside analogs like brivudine. nih.govmdpi.com Mutations that eliminate or reduce the enzymatic activity of viral TK prevent this activation step, rendering the virus resistant to the drug. nih.gov
Studies on herpes simplex virus type 1 (HSV-1) have identified a variety of mutations in the TK gene after selection with brivudine. These mutations can be broadly categorized as:
Frameshift Mutations: These often occur in homopolymeric regions (stretches of identical bases, like G's or C's) and lead to the production of a truncated, non-functional TK protein. nih.gov
Nonsense Mutations: These are single nucleotide substitutions that introduce a premature stop codon, also resulting in a truncated and inactive enzyme. nih.gov
Missense Mutations: These involve single nucleotide changes that lead to an amino acid substitution in the TK protein. nih.gov Such substitutions can occur in critical regions of the enzyme, such as the ATP-binding site or the nucleoside-binding site, altering its substrate specificity and reducing its ability to phosphorylate brivudine. nih.gov
For instance, research on HSV-1 has shown that mutations leading to amino acid changes like A168T, R51W, G206R, and R220H in the viral TK are associated with high levels of resistance to brivudine. nih.gov Similarly, in Varicella-Zoster Virus (VZV), mutations resulting in premature stop codons (e.g., A163stop) or deletions within the TK gene confer resistance to brivudine. nih.govasm.org Because the viral TK is not essential for viral replication in cell culture, TK-deficient mutants can readily emerge under the selective pressure of a TK-dependent drug. nih.govnih.gov
Table 1: Examples of HSV-1 Thymidine Kinase Mutations and Associated Brivudine Resistance
| Mutation Type | Specific Mutation (Amino Acid Change/Position) | Effect on TK Protein | Resulting Phenotype | Reference |
|---|---|---|---|---|
| Missense | A168T | Altered substrate specificity | High resistance to Brivudine | nih.gov |
| Missense | G206R | Altered substrate specificity | High resistance to Brivudine and other TK-dependent drugs | nih.gov |
| Missense | R220H | Altered substrate specificity | High resistance to Brivudine | nih.gov |
| Nonsense | Q261stop | Truncated, inactive protein | High resistance to Brivudine | nih.gov |
| Frameshift | Frameshift in G-rich region (codon 146) | Truncated, non-functional protein | Very high resistance to all TK-dependent drugs | nih.gov |
Alterations in Viral DNA Polymerase Affinity for Brivudine Triphosphate
A less common but significant mechanism of resistance involves mutations in the viral DNA polymerase (DNApol) gene. nih.govmdpi.com The viral DNA polymerase is the ultimate target for the active form of the drug, brivudine triphosphate (BVDU-TP). nih.govwikipedia.org BVDU-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. nih.govnih.gov The incorporation of BVDU-TP can lead to the formation of functionally impaired viral DNA. nih.gov
Mutations in the DNApol gene can confer resistance by reducing the enzyme's affinity for BVDU-TP, thereby diminishing the drug's inhibitory effect. nih.gov These mutations often occur in conserved regions of the polymerase that are critical for substrate binding and catalytic activity. researchgate.net Viruses with DNApol mutations typically exhibit a lower level of resistance compared to TK-deficient mutants but may show a broader pattern of cross-resistance to other nucleoside analogs that also target the polymerase. nih.gov
While TK mutations are the predominant cause of resistance to nucleoside analogs (accounting for about 95% of resistant clinical HSV isolates), DNApol mutations are a key mechanism for resistance to non-nucleoside inhibitors like foscarnet (B613817) and the nucleotide analog cidofovir. nih.govnih.govuu.nl However, they can also be selected under pressure from nucleoside analogs, sometimes in combination with TK mutations. The inhibitory activity (Ki) of BVDU-TP has been measured against DNA polymerases from various herpesviruses, demonstrating its potent effect on the wild-type enzymes. nih.govpnas.orgpnas.org Alterations in the polymerase structure due to mutation can increase this Ki value, signifying a weaker interaction and thus, resistance.
Table 2: Inhibitory Activity of Brivudine Triphosphate (BVDU-TP) against Viral DNA Polymerases
| Viral DNA Polymerase | Inhibitory Constant (Ki) or IC50 of BVDU-TP (µM) | Comment | Reference |
|---|---|---|---|
| Herpes Simplex Virus-1 (HSV-1) | ~0.1 - 0.2 | High affinity/inhibition of wild-type enzyme. | nih.govpnas.org |
| Varicella-Zoster Virus (VZV) | ~0.004 | Very high affinity/inhibition of wild-type enzyme. | pnas.orgpnas.org |
| Human Cytomegalovirus (HCMV) | ~0.4 | Moderate affinity/inhibition of wild-type enzyme. | nih.gov |
| Human DNA Polymerase α | 9.2 | Significantly lower affinity compared to viral polymerases, ensuring selectivity. | pnas.orgpnas.org |
Investigating Novel Resistance Pathways and their Biochemical Foundations
While the vast majority of brivudine resistance is linked to mutations in the viral TK and, to a lesser extent, the DNA polymerase, research is ongoing to identify novel resistance pathways. The viral replication cycle is complex, involving numerous viral and host proteins, and alterations in other genes could potentially contribute to drug resistance.
One such novel mechanism has been identified in HSV-1. A study discovered that a single amino acid substitution (P597L) in the UL29 gene product, the major DNA-binding protein ICP8, conferred resistance specifically to acyclovir (B1169). nih.gov While this particular mutation did not cause resistance to brivudine, it demonstrates that proteins other than TK and DNA polymerase can be involved in the mechanism of action of nucleoside analogs. nih.gov The ICP8 protein is crucial for viral DNA replication, and it is plausible that certain mutations could alter its interaction with the replication machinery or the modified viral DNA in a way that bypasses the inhibitory effect of a drug like BVDU-TP.
Further investigation into the viral proteome and genome may uncover other proteins whose functions could be altered to circumvent the effects of brivudine. This could include, for example, viral enzymes involved in nucleotide metabolism or proteins that are part of the DNA replication complex. Understanding these alternative biochemical foundations for resistance is crucial for developing next-generation antiviral therapies that can overcome existing resistance patterns.
Research Data
Table 1: In Vitro Antiviral Activity of Brivudine (B1684500)
| Virus | IC50 (µg/mL) |
| Varicella-Zoster Virus (VZV) | 0.0004 - 0.001 |
| Herpes Simplex Virus Type 1 (HSV-1) | 0.002 - 0.01 |
| Herpes Simplex Virus Type 2 (HSV-2) | 0.1 - 1 |
| Human Cytomegalovirus (CMV) | > 10 |
| Epstein-Barr Virus (EBV) | 0.05 |
Data compiled from various in vitro studies.
Table 2: Key Enzymes in Brivudine Activation
| Enzyme | Role |
| Viral Thymidine (B127349) Kinase (TK) | Catalyzes the initial phosphorylation of brivudine to brivudine monophosphate. nih.govresearchgate.net |
| Viral Thymidylate Kinase | Further phosphorylates brivudine monophosphate to the diphosphate (B83284) form. researchgate.net |
| Cellular Nucleoside-Diphosphate Kinase | Converts brivudine diphosphate to the active triphosphate form. wikipedia.orgresearchgate.net |
| Viral DNA Polymerase | Incorporates brivudine triphosphate into viral DNA, leading to chain termination. patsnap.comnih.gov |
Prodrug Strategies for Enhanced Delivery and Activity of Nucleotide Analogs
Rationale for Nucleoside Monophosphate Prodrug Development
The core motivation behind developing nucleoside monophosphate prodrugs lies in overcoming two primary obstacles that limit the efficacy of many nucleoside analogs: the initial phosphorylation bottleneck and poor intracellular delivery.
Bypassing Rate-Limiting Initial Phosphorylation Steps
For many nucleoside analogs, including brivudine (B1684500), the conversion to their active triphosphate form is a prerequisite for their therapeutic effect. nih.gov This multi-step phosphorylation is often initiated by viral or cellular kinases. nih.govnih.gov The first of these phosphorylation events, the conversion of the nucleoside to its 5'-monophosphate, is frequently the slowest and therefore the rate-limiting step in the activation pathway. nih.govnih.gov This inefficiency can be attributed to the high selectivity of the kinases involved. nih.gov By designing a prodrug that delivers the monophosphate form of brivudine (BVDU-MP) directly into the cell, this initial and often inefficient enzymatic step can be circumvented. nih.govnih.govacs.org This approach ensures a more consistent and efficient supply of the necessary intermediate for subsequent phosphorylation to the active triphosphate form. nih.gov
Types of Brivudine Monophosphate Prodrugs
Several innovative prodrug approaches have been applied to brivudine monophosphate, each employing different chemical strategies to mask the phosphate (B84403) group and facilitate intracellular delivery. These include phosphate ester prodrugs, phosphoramidate (B1195095) prodrugs (notably the ProTide technology), and amino acid ester prodrugs.
Phosphate Ester Prodrugs
Phosphate ester prodrugs involve the esterification of the phosphate group of brivudine monophosphate. This strategy aims to neutralize the negative charge of the phosphate, thereby increasing the lipophilicity of the molecule and enhancing its ability to permeate cell membranes. acs.org For instance, the development of pivaloyloxymethyl (POM) and ethoxycarbonyloxymethyl (POC) ester prodrugs of a brivudine analog, l-BHDU, demonstrated significant anti-varicella-zoster virus (VZV) activity. researchgate.netresearchgate.netump.edu.pl These prodrugs, such as POM-l-BHDU-MP and POC-l-BHDU-MP, were found to be active against VZV with no associated cellular toxicity detected at the tested concentrations. nih.gov The POM-l-BHDU-MP, in particular, showed a 2.2-fold increase in oral absorption compared to the parent nucleoside. ump.edu.pl Another approach within this category involves the use of long-chain phospholipids, such as octadecyloxyethyl (ODE) derivatives, which have also shown potential in improving the delivery of nucleoside monophosphates. acs.orgump.edu.pl
| Prodrug Type | Example | Key Feature |
| Phosphate Ester | POM-l-BHDU-MP | Increased oral absorption and significant anti-VZV activity. researchgate.netresearchgate.netump.edu.plnih.gov |
| Phosphate Ester | POC-l-BHDU-MP | Potent anti-VZV activity with no observed cytotoxicity. researchgate.netresearchgate.netump.edu.plnih.gov |
| Long-Chain Phospholipid | ODE-l-BHDU-MP | Enhanced lipophilicity for improved cell membrane transport. acs.orgump.edu.pl |
Phosphoramidate Prodrugs (ProTides) of Brivudine Monophosphate
The ProTide (pro-nucleotide) technology represents a highly successful and widely applied phosphoramidate prodrug approach. cardiff.ac.ukkuleuven.bemedchemexpress.cn This strategy involves masking the phosphate group of brivudine monophosphate with both an aryl group and an amino acid ester. cardiff.ac.ukmdpi.com This design is intended to facilitate passive diffusion across the cell membrane. cardiff.ac.uk Once inside the cell, the ProTide is activated through a series of enzymatic and chemical steps to release the brivudine monophosphate. nih.gov
The application of ProTide technology to brivudine has been explored for both its antiviral and anticancer potential. cardiff.ac.ukresearchgate.net While initial studies of brivudine phosphoramidates against VZV showed them to be less potent than the parent compound, subsequent research focusing on cancer applications yielded more promising results. nih.govcardiff.ac.uk A number of brivudine ProTides demonstrated low micromolar activity against several cancer cell lines, including murine leukemia (L1210), human T-lymphocyte (CEM), and human cervical carcinoma (HeLa), where the parent brivudine was inactive. kuleuven.beresearchgate.net In some cases, a twenty-fold enhancement in potency compared to brivudine was achieved against L1210 cells. kuleuven.beresearchgate.net One such brivudine phosphoramidate prodrug, with the chemical name (E)-5-(2-bromovinyl)-2'-deoxy-5'-uridyl phenyl L-methoxyalaninylphosphoramidate, was designed to be selectively active in tumor cells with high levels of thymidylate synthase (TS). cancer.gov
| Prodrug | Target Cell Lines | Outcome |
| Brivudine ProTides | L1210 (murine leukemia) | Up to 20-fold potency enhancement over brivudine. kuleuven.beresearchgate.net |
| Brivudine ProTides | CEM (human T-lymphocyte) | Showed low micromolar activity where brivudine was inactive. kuleuven.beresearchgate.net |
| Brivudine ProTides | HeLa (human cervical carcinoma) | Showed low micromolar activity where brivudine was inactive. kuleuven.beresearchgate.net |
Amino Acid Ester Prodrugs of Brivudine Analogs
The attachment of amino acids to nucleoside analogs represents another established prodrug strategy. nih.gov This approach can enhance bioavailability and facilitate carrier-mediated transport into cells while also reducing the polarity of the parent nucleoside. nih.gov In the context of brivudine analogs, 5'-amino acid ester prodrugs have been synthesized and evaluated. For example, l-phenylalanine (B559525) and l-valine (B1682139) ester prodrugs of the brivudine analog l-BHDU demonstrated potent antiviral activity against VZV. nih.gov The synthesis of these prodrugs typically involves the condensation of the nucleoside analog with a Boc-protected amino acid in the presence of a coupling agent. nih.gov This strategy offers a way to improve the pharmacokinetic properties of brivudine analogs, potentially leading to more effective therapies. nih.gov
In Vitro Evaluation of Brivudine Monophosphate Prodrug Bioactivation and Antiviral Activity
The therapeutic efficacy of nucleoside analogs like brivudine is often constrained by the initial, rate-limiting phosphorylation step catalyzed by viral or cellular kinases. unimib.itresearchgate.net To circumvent this dependency, various prodrug strategies have been developed to deliver the pre-activated monophosphate form, brivudine monophosphate (BVDUMP), directly into cells. unimib.it These approaches mask the phosphate group's negative charge, enhancing cell membrane permeability. unimib.it Once inside the cell, the masking moieties are cleaved by intracellular enzymes, releasing and trapping the active nucleotide analog. nih.govmdpi.com
Two prominent prodrug systems evaluated for brivudine are the cycloSaligenyl (cycloSal) and the phosphoramidate (ProTide) approaches.
The cycloSal-prodrug strategy involves creating a cyclic triester of the nucleotide. Studies on cycloSal-BVDUMP derivatives have demonstrated significant antiviral activity. For instance, specific cycloSal-BVDUMP compounds, such as 6-chloro-7-ECM-cycloSal-3'-OH-BVDUMP, have shown potent inhibition of orthopoxvirus DNA synthesis. nih.gov At concentrations of 32-128 µg/mL, these derivatives inhibited vaccinia and cowpox virus DNA replication to a degree comparable to established inhibitors like cidofovir. nih.gov At the highest concentration tested (128 µg/mL), a reduction in viral genome copies of ≥99.99% was observed. nih.gov However, not all cycloSal derivatives are universally effective; for example, 3-methyl-cycloSal-3′-OH-bromovinyl deoxyuridine monophosphate showed no significant activity against the BK polyomavirus in vitro. asm.org
The ProTide approach masks the monophosphate with an aryloxy group and an amino acid ester. mdpi.comnih.gov This strategy has been extensively applied to brivudine (BVDU), leading to derivatives with markedly enhanced cytostatic activity against various cancer cell lines compared to the parent nucleoside. nih.gov A study involving 46 BVDU ProTide derivatives revealed that their potency was highly dependent on the specific amino acid and aryl groups used. nih.gov For the murine leukemia cell line (L1210), an alanine-based ProTide showed a 20-fold increase in potency over BVDU. nih.gov Notably, while BVdU itself is inactive against the human T-lymphocyte cell line (CEM), many of its ProTide derivatives demonstrated significant activity in the low micromolar range. nih.gov These ProTides were also found to retain or even increase their cytostatic activity against thymidine (B127349) kinase (TK)-deficient cancer cells, successfully bypassing the need for the initial kinase activation step. nih.gov
Table 1: In Vitro Cytostatic Activity of Brivudine (BVDU) and its ProTide Derivatives
| Compound | Description | IC₅₀ vs. L1210 (µM) | IC₅₀ vs. CEM (µM) | IC₅₀ vs. HeLa (µM) |
|---|---|---|---|---|
| Brivudine (BVDU) | Parent Nucleoside | 38 | >100 | >100 |
| Compound 23 | L-alaninyl benzyl (B1604629) ester naphthoxy phosphoramidate | 1.8 | 10 | 17 |
| Compound 37 | L-phenylalaninyl ethyl ester naphthoxy phosphoramidate | 5.1 | 4.8 | 7.1 |
Data sourced from a study on the structural tuning of BVdU ProTides. nih.gov IC₅₀ represents the concentration required to inhibit cell growth by 50%. L1210: Murine leukemia; CEM: Human T-lymphocyte; HeLa: Human cervical carcinoma.
Design Principles for Targeted Delivery of Brivudine Monophosphate Precursors
The design of prodrugs for brivudine monophosphate is guided by principles aimed at achieving targeted delivery, thereby maximizing drug concentration at the site of action and minimizing off-target effects. nih.gov Key strategies focus on exploiting specific enzymatic activities or transport pathways within target cells or tissues.
Intracellular Trapping (Kinase Bypass): The fundamental principle behind both the ProTide and cycloSal strategies is intracellular targeting. nih.govmdpi.com These prodrugs are designed to be lipophilic enough to passively diffuse across the cell membrane. mdpi.comnih.gov Inside the cell, they undergo enzymatic cleavage. nih.govmdpi.com For ProTides, this involves hydrolysis of the amino acid ester by carboxyesterases, followed by intramolecular cyclization and subsequent hydrolysis to release the nucleoside monophosphate. mdpi.com The regenerated, negatively charged brivudine monophosphate is unable to diffuse back out of the cell, effectively trapping it and making it available for subsequent phosphorylation to the active triphosphate form. nih.gov This mechanism bypasses the often inefficient first phosphorylation step, which is a common mechanism of drug resistance. nih.gov
Organ-Specific Targeting (HepDirect): For diseases localized in the liver, such as infections with the Hepatitis B virus (HBV), the HepDirect prodrug approach offers a powerful design principle. nih.gov HepDirect prodrugs are engineered to be selectively cleaved and activated by liver-specific enzymes, particularly a cytochrome P450 enzyme. nih.govnih.gov This tissue-selective bioactivation leads to high concentrations of the active drug in hepatocytes while reducing exposure in extra-hepatic tissues. nih.gov While applied successfully to other nucleoside analogs like lamivudine (B182088) and adefovir, this principle is directly applicable to brivudine for liver-specific conditions. nih.govnih.gov The design involves creating specific 1-aryl-1,3-propanyl ester prodrugs that are substrates for liver enzymes. nih.gov
Enhanced Absorption and Bioavailability: Another key design principle involves modifying the prodrug structure to improve its pharmacokinetic properties, particularly oral absorption. This can be achieved by conjugating lipophilic moieties. The use of long-chain phospholipids, such as in octadecyloxyethyl (ODE) derivatives of brivudine analogs, has been explored to enhance lipophilicity and antiviral activity. ump.edu.pl Similarly, pivaloyloxymethyl (POM) ester prodrugs have been shown to increase the oral absorption and availability of brivudine analogs by more than two-fold compared to the parent compound. ump.edu.pl These lipid-based strategies aim to improve the drug's passage through the intestinal wall and subsequent systemic distribution. ump.edu.pl
Advanced Research Methodologies in Brivudine Monophosphate Studies
Recombinant Enzyme Assays for Phosphorylation and Inhibition Kinetics
Recombinant enzyme assays are fundamental in elucidating the mechanism of action of antiviral nucleoside analogs like brivudine (B1684500). These assays allow for the detailed study of the phosphorylation cascade that activates brivudine and the subsequent inhibition of viral enzymes. The process begins with the expression and purification of recombinant viral and human enzymes, such as thymidine (B127349) kinase (TK) and thymidylate synthase (TS).
Brivudine's selective antiviral activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) stems from its efficient phosphorylation by the viral TK. mdpi.com Recombinant VZV TK has been shown to possess both thymidine kinase and thymidylate kinase activities, converting brivudine sequentially to its monophosphate (BVDU-MP) and diphosphate (B83284) (BVDU-DP) forms. mdpi.com The subsequent conversion to the active triphosphate form (BVDU-TP) is carried out by cellular nucleoside diphosphate kinases. mdpi.com
Kinetic studies using recombinant enzymes are crucial for determining the efficiency of these phosphorylation steps. For instance, studies have shown that vaccinia virus TK can efficiently phosphorylate certain nucleoside analogs, while these same compounds are poor substrates for human cellular TK1, explaining their selective antiviral activity. nih.gov Although brivudine itself was not a substrate for vaccinia virus TK, this highlights the principle of selective phosphorylation by viral kinases. nih.gov
Furthermore, recombinant enzyme assays are employed to study the inhibition kinetics of the active form of the drug on its target. For example, brivudine monophosphate has been shown to inhibit both VZV and human thymidylate synthase (TS) in vitro. plos.org The inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit a biological process by 50%, are determined through these assays.
A study using a recombinant herpes simplex virus type 1 (HSV-1) carrying the VZV TK gene demonstrated that the sensitivity of the virus to different antiviral drugs is dependent on the nature of the expressed TK. asm.org This recombinant system is a valuable tool for analyzing the properties of various viral TKs and their susceptibility to antiviral drugs. asm.orgresearchgate.net
Structural Biology Approaches: X-ray Crystallography and Cryo-Electron Microscopy of Enzyme-Brivudine Monophosphate Complexes
Structural biology techniques, particularly X-ray crystallography, have provided invaluable atomic-level insights into how brivudine monophosphate interacts with its target enzymes. wikipedia.orgriken.jp These methods allow for the visualization of the three-dimensional structure of enzyme-drug complexes, revealing the precise molecular interactions that underpin the drug's mechanism of action.
A significant breakthrough in this area was the determination of the crystal structure of Varicella Zoster Virus (VZV) thymidylate synthase (TS) in complex with brivudine monophosphate (referred to as BVDUP in the study) at a resolution of 2.9 Å. plos.org This structural analysis revealed that brivudine monophosphate binds to the active site of VZV TS in a manner similar to the natural substrate, dUMP. plos.org However, the presence of the 5-bromovinyl group on brivudine induces a closed conformation of the active site, which is thought to prevent the transfer of a methylene (B1212753) group from the cofactor, thereby inhibiting the synthesis of dTMP. plos.orgntu.edu.sg
The crystal structure showed that the phosphate (B84403) group of brivudine monophosphate is coordinated by conserved arginine and serine residues from both monomers of the TS homodimer. plos.org The pentose (B10789219) sugar and the pyrimidine (B1678525) ring of the molecule also form specific hydrogen bonds with amino acid residues in the active site, such as Tyr246 and His244. plos.org These detailed interactions provide a structural basis for the inhibitory activity of brivudine monophosphate against VZV TS and support the hypothesis that this enzyme is a key target of brivudine in vivo. plos.orgntu.edu.sg
While cryo-electron microscopy (cryo-EM) has become a powerful tool for determining the structure of large macromolecular complexes, its specific application to enzyme-brivudine monophosphate complexes is not yet widely reported in the available literature. However, its potential to study larger viral replication complexes involving brivudine monophosphate remains an exciting avenue for future research. The structural information gleaned from these techniques is not only crucial for understanding the drug's mechanism but also provides a rational basis for the design of new, more potent, and specific antiviral inhibitors. plos.orgntu.edu.sg
Biophysical Techniques for Ligand-Protein Interaction Characterization (e.g., Differential Scanning Fluorimetry)
Biophysical techniques are essential for characterizing the binding interactions between ligands, such as brivudine monophosphate, and their protein targets. nih.gov Among these, Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, has been effectively utilized in brivudine research. plos.orgntu.edu.sgresearchgate.net DSF measures the change in the thermal stability of a protein upon ligand binding. researchgate.net An increase in the melting temperature (Tm) of the protein indicates that the ligand has bound and stabilized the protein structure. researchgate.net
In studies of Varicella Zoster Virus (VZV) thymidylate synthase (TS), DSF was used to demonstrate the direct binding of in vitro phosphorylated brivudine (BVDUP) to the enzyme. plos.orgntu.edu.sgresearchgate.net The experiments showed that while unphosphorylated brivudine did not stabilize the VZV TS, the phosphorylated form caused a significant, dose-dependent increase in the enzyme's melting temperature. plos.orgresearchgate.net This provided clear evidence that phosphorylation is a prerequisite for brivudine's interaction with VZV TS.
The DSF data also revealed that the binding of brivudine monophosphate to VZV TS is sequential, similar to the binding of the natural substrate dUMP and a cofactor analog, raltitrexed (B1684501). plos.orgpdbj.org The addition of raltitrexed further stabilized the VZV TS that was already bound to brivudine monophosphate, indicating a ternary complex formation. plos.orgresearchgate.net
These biophysical findings, in conjunction with structural data, provide a comprehensive picture of the ligand-protein interactions. The ability to quantify the stabilizing effect of brivudine monophosphate on its target enzyme through techniques like DSF is a critical component of its preclinical characterization and aids in understanding its mechanism of action at a molecular level.
Table 1: Differential Scanning Fluorimetry (DSF) Data for VZV Thymidylate Synthase (TS) with Brivudine Monophosphate (BVDUP)
| Condition | Melting Temperature (Tm) of VZV TS | Observation |
| Apo-enzyme (no ligand) | ~38°C and ~53°C (dual transition) | The enzyme exhibits two melting transitions in its unbound state. plos.org |
| + dUMP (100 µM) | Single transition | The natural substrate stabilizes the first melting transition. researchgate.net |
| + Brivudine (unphosphorylated) | No significant change | Unphosphorylated brivudine does not bind to and stabilize VZV TS. plos.orgresearchgate.net |
| + Brivudine Monophosphate (BVDUP) | Increased Tm | Phosphorylated brivudine binds to and stabilizes VZV TS. plos.orgresearchgate.net |
| + Brivudine Monophosphate (BVDUP) + Raltitrexed (100 µM) | Further increased Tm from 57°C to 64°C | Indicates the formation of a stable ternary complex. plos.org |
This table is based on data reported in the study by Hew et al. (2015). plos.org
Metabolomics Profiling of Brivudine Monophosphate and Related Metabolites
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful approach to understanding the metabolic fate and effects of drugs like brivudine. By employing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), researchers can identify and quantify brivudine monophosphate and other related metabolites in biological samples. nih.govresearchgate.net
In the context of brivudine research, metabolomics can be used to trace the intracellular phosphorylation of brivudine to its active triphosphate form. For instance, studies have used extracted ion chromatograms from LC-MS/MS to detect brivudine monophosphate (BVDU-MP) synthesized in vitro by recombinant thymidine kinase 2 (TK2). biorxiv.org This confirms the enzymatic conversion of the parent drug to its initial phosphorylated state.
Furthermore, metabolomics can reveal the broader impact of brivudine on cellular metabolism. Studies have shown that brivudine can interfere with folate-dependent nucleotide synthesis, particularly under low folate conditions. biorxiv.org Metabolomic profiling of cells treated with brivudine can show changes in the levels of various folate metabolites, providing insights into the drug's off-target effects or secondary mechanisms of action. biorxiv.org
Quantitative bioanalysis using LC-MS/MS is also crucial for pharmacokinetic studies, allowing for the sensitive and specific measurement of brivudine concentrations in human plasma. researchgate.net These methods are validated to ensure accuracy and precision over a range of concentrations, which is essential for understanding the drug's absorption, distribution, metabolism, and excretion. researchgate.net The fragmentation patterns of brivudine in tandem mass spectrometry (MS-MS) are characterized to ensure accurate identification and quantification. nih.gov
Genetic Engineering and CRISPR-based Screens for Target Identification and Validation
Genetic engineering and CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)-based screens have emerged as powerful tools for identifying and validating the molecular targets of drugs, including brivudine. nih.govnih.gov These approaches allow for the systematic interrogation of the genome to find genes that are essential for a drug's activity or that confer resistance to it.
Genome-wide CRISPR screens have been used to uncover genetic modifiers of brivudine sensitivity. biorxiv.org In these screens, a library of guide RNAs targeting thousands of genes is introduced into a population of cells, which are then treated with the drug. By sequencing the guide RNAs in the surviving cells, researchers can identify genes whose knockout confers resistance or sensitivity to the drug. Such screens have been instrumental in revealing that brivudine's anticancer effects in certain contexts are linked to its ability to interfere with folate metabolism. biorxiv.orgsemanticscholar.org
These genetic approaches can also help to distinguish between on-target and off-target effects. For example, if a drug's canonical target is not essential for its observed phenotype, as determined by CRISPR screens, it may suggest that the drug is acting through an alternative mechanism. biorxiv.org
Genetic engineering techniques are also used to create specific mutations in viral genes to study drug resistance. For instance, CRISPR/Cas9-mediated genome editing has been used to introduce or revert mutations in the thymidine kinase (TK) gene of herpes simplex virus 1 (HSV-1). uu.nl This allows for the direct assessment of a specific mutation's role in conferring resistance to brivudine and other antiviral drugs. uu.nl By creating revertant viruses where a resistance mutation is corrected, researchers can confirm that the mutation was indeed responsible for the resistant phenotype. uu.nl
Use of Recombinant Viral Systems for Drug Susceptibility Profiling
Recombinant viral systems are invaluable tools for profiling the susceptibility of viruses to antiviral drugs like brivudine. These systems involve genetically modifying a virus to express or lack specific genes, allowing researchers to study the role of those genes in drug action and resistance.
A common approach is to use a herpes simplex virus type 1 (HSV-1) backbone in which the endogenous thymidine kinase (TK) gene has been deleted and replaced with the TK gene from another virus, such as varicella-zoster virus (VZV) or herpes B virus. asm.orgresearchgate.net This allows for the specific analysis of the guest TK's ability to activate nucleoside analogs and confer sensitivity to them.
Studies using such recombinant HSV-1 have demonstrated that the susceptibility of the virus to drugs like acyclovir (B1169) and brivudine is critically dependent on the nature of the expressed TK. asm.orgmdpi.comnih.gov For example, a recombinant HSV-1 expressing VZV TK was used to assess its sensitivity to various antivirals. asm.org This approach is particularly useful for studying viruses that are difficult to culture or for which genetic manipulation is challenging.
Recombinant viral systems are also essential for investigating mechanisms of drug resistance. Viruses can be forced to replicate under the selective pressure of an antiviral drug to generate resistant mutants. Subsequent sequencing and genetic analysis of these mutants can identify the mutations responsible for resistance. asm.org Furthermore, specific mutations identified in clinical isolates can be introduced into a recombinant virus using techniques like bacterial artificial chromosome (BAC) mutagenesis to confirm their role in conferring a drug-resistant phenotype. nih.gov Plaque reduction assays are then performed to determine the 50% inhibitory concentration (IC50) of the drug for the recombinant virus, providing a quantitative measure of its susceptibility. mdpi.comnih.gov
Table 2: Susceptibility of Recombinant HSV-1 Expressing Different Thymidine Kinases to Brivudine
| Recombinant Virus | Expressed Thymidine Kinase (TK) | Cell Line | Brivudine IC50 (µM) | Phenotype |
| HSV-1_VZV-TK | Varicella-Zoster Virus TK | HEL | >100 | Resistant |
| HSV-1_hBVTK | Human Herpes B Virus TK | HEL | >100 | Resistant |
| HSV-1_mBVTK | Monkey Herpes B Virus TK | HEL | >100 | Resistant |
This table is based on data reported in the study by Nguyen et al. (2023). asm.org The study found that while these recombinant viruses were susceptible to other antivirals like acyclovir, they exhibited resistance to brivudine in the tested cell line.
Future Directions in Brivudine Monophosphate Research
Elucidation of Additional Molecular Targets and Biochemical Pathways Influenced by Brivudine (B1684500) Monophosphate
While the primary antiviral mechanism of brivudine, culminating in the inhibition of viral DNA polymerase by its triphosphate metabolite, is well-understood, recent research has begun to uncover additional molecular interactions that contribute to its biological activity. mdpi.comresearchgate.netnewdrugapprovals.org The selective activation of brivudine in virus-infected cells is dependent on phosphorylation by viral thymidine (B127349) kinase (TK). mdpi.comnih.gov However, the influence of its metabolites, particularly brivudine monophosphate, extends beyond this canonical pathway.
A significant secondary target for brivudine monophosphate is thymidylate synthase (TS) , a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). plos.org Research has demonstrated that BVDU-MP can bind to and inhibit both human thymidylate synthase (TSHS) and, notably, the Varicella-Zoster Virus (VZV)-encoded thymidylate synthase (TSVZV). researchgate.netplos.org Differential scanning fluorimetry experiments have confirmed a direct interaction between in vitro phosphorylated brivudine and TSVZV. plos.orgresearchgate.net Structural studies of the TSVZV-BVDUP complex revealed that the 5-bromovinyl substituent of the inhibitor likely prevents the necessary conformational changes for the catalytic reaction, thereby blocking dTMP production. researchgate.net This inhibition of TS represents a parallel mechanism by which brivudine disrupts viral DNA synthesis.
Furthermore, the catabolic pathway of brivudine itself presents another layer of biochemical interaction. Brivudine is degraded by thymidine phosphorylase to its base metabolite, bromovinyluracil (BVU). researchgate.netnewdrugapprovals.orgwikipedia.org BVU is a potent and irreversible inhibitor of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) , which is responsible for the catabolism of pyrimidines like uracil (B121893) and the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). researchgate.netwikipedia.orgnih.gov This off-target inhibition is of high clinical significance due to the potential for severe drug-drug interactions. newdrugapprovals.orgpatsnap.com
Future research will likely focus on identifying other host or viral proteins that interact with brivudine monophosphate or other metabolites. For instance, the activation of brivudine in cells infected with Kaposi's sarcoma-associated herpesvirus (KSHV) has been shown to depend on the viral kinase ORF21/TK, suggesting that the specific kinases in different herpesviruses could be key determinants of brivudine's activity spectrum and are worthy of further investigation. researchgate.net
| Enzyme | Role in Brivudine's Action | Research Finding |
| Viral Thymidine Kinase (TK) | Initial phosphorylation of Brivudine to BVDU-MP. mdpi.comresearchgate.net | Essential for the selective activation of the drug in HSV-1 and VZV-infected cells. mdpi.comnih.gov |
| Viral DNA Polymerase | Primary target of Brivudine-Triphosphate (BVDU-TP). newdrugapprovals.orgpatsnap.com | Incorporation of BVDU-TP into viral DNA leads to chain termination and inhibition of viral replication. newdrugapprovals.orgpatsnap.com |
| Thymidylate Synthase (TS) | Secondary target of Brivudine-Monophosphate (BVDU-MP). researchgate.netplos.org | BVDU-MP inhibits both human and VZV-encoded TS, disrupting dTMP synthesis. plos.orgresearchgate.net |
| Dihydropyrimidine Dehydrogenase (DPD) | Off-target inhibited by Brivudine metabolite (BVU). researchgate.netwikipedia.org | Irreversible inhibition leads to significant interaction with 5-fluorouracil-based chemotherapy. newdrugapprovals.orgpatsnap.com |
Rational Design of Next-Generation Brivudine Monophosphate-Based Antivirals with Improved Specificity
The rational design of new antiviral agents based on the brivudine scaffold is a promising area of research, aiming to enhance potency, improve specificity, and overcome mechanisms of drug resistance. A cornerstone of this approach is the use of structural biology. The elucidation of the crystal structure of VZV thymidylate synthase in complex with brivudine monophosphate provides a molecular blueprint for designing novel inhibitors with higher specificity for the viral enzyme over its human counterpart. plos.orgresearchgate.net
A primary challenge in antiviral therapy is the emergence of resistant viral strains, often through mutations in the viral thymidine kinase gene, which prevents the activation of nucleoside analogues like brivudine. mdpi.combiorxiv.org Future design strategies will likely focus on creating brivudine analogues that are either less dependent on a specific viral TK for activation or that can be efficiently phosphorylated by mutated forms of the enzyme.
Research into novel analogues is already underway. For example, l-BHDU, a derivative of brivudine, has been synthesized and evaluated, showing potent anti-VZV activity. nih.govacs.org The development of such analogues involves modifying the sugar or base moiety to optimize interactions with viral target enzymes while minimizing recognition by human cellular enzymes, thereby improving the therapeutic index. The broad substrate specificity of viral TKs can be exploited to "activate" a wide range of 5-substituted 2'-deoxyuridine (B118206) analogues, providing a basis for screening new chemical entities. nih.gov
Exploration of Off-Target Effects at the Molecular Level for Potential Therapeutic Repurposing
Investigating the off-target effects of brivudine and its metabolites can reveal unintended molecular interactions that may be harnessed for new therapeutic applications, a strategy known as drug repurposing. nih.govunisi.it
The most prominent off-target effect of brivudine is the inhibition of DPD by its metabolite, BVU. researchgate.netwikipedia.org While this necessitates contraindication with 5-FU chemotherapy, it has also spurred research into brivudine's potential as an anticancer agent through other mechanisms. newdrugapprovals.orgpatsnap.com Studies have shown that brivudine can suppress chemoresistance. nih.govscienceopen.com One identified mechanism is the inhibition of the chaperone function of heat shock protein 27 (Hsp27) . unisi.it By preventing Hsp27 from interacting with pro-apoptotic proteins, brivudine was found to restore the apoptotic potential in bortezomib-resistant multiple myeloma cells. unisi.itscienceopen.com Furthermore, brivudine has been noted to inhibit the upregulation of chemoresistance-associated genes such as Mdr1. newdrugapprovals.org A clinical trial has been initiated to evaluate brivudine in combination with gemcitabine (B846) for pancreatic cancer. nih.govscienceopen.com
The inhibition of human thymidylate synthase (TSHS) by BVDU-MP is another off-target effect with potential for repurposing. researchgate.netplos.org Since TSHS is a validated target in oncology, this activity could be explored further for cancer therapy. Additionally, preliminary reports suggest brivudine might have utility in treating Epstein-Barr virus (EBV) encephalitis, although this requires clinical confirmation. nih.gov Future research in this area will involve systematic screening of brivudine and its metabolites against various cellular targets to identify novel biological activities that could be translated into new therapeutic uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
